N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide
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Overview
Description
N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide is a member of acetamides.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study delves into the metabolism of various chloroacetamide herbicides, such as acetochlor and metolachlor, exploring the metabolic activation pathway that might contribute to their carcinogenicity in rats. The research highlights the metabolism of these herbicides in human and rat liver microsomes, indicating the role of cytochrome P450 isoforms in the human metabolism of these compounds (Coleman et al., 2000).
3-Pyrroline Containing Arylacetamides as Selective Kappa-Agonists
This research synthesizes and evaluates a series of arylacetamides as highly selective kappa-agonists, exploring their potential analgesic effects. The study emphasizes the enhanced kappa-selectivity brought by incorporating 3-pyrroline into the basic amino functionality, demonstrating the significant potency and selectivity of these compounds in pharmacological applications (Mou et al., 2002).
Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides
This paper presents a detailed conformational analysis of bisphosphorylated acetamides, focusing on their structure and interactions in solution. The research employs dipole moments, IR spectroscopy, and Density Functional Theory calculations to understand the preferred conformers of these molecules, revealing significant insights into their molecular behavior and potential applications (Kuznetsova et al., 2021).
Novel Co(II) and Cu(II) Coordination Complexes
This study synthesizes and characterizes two pyrazole-acetamide derivatives and their coordination complexes, exploring their solid-state structure and antioxidant activity. The research highlights the significance of hydrogen bonding in the self-assembly process and the potential pharmaceutical applications of these complexes due to their significant antioxidant activity (Chkirate et al., 2019).
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3 |
InChI Key |
OVZWUDZIAAHNFG-UHFFFAOYSA-N |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Synonyms |
MPPEPA N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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